1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C13H14FNO2S and its molecular weight is 267.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible therapeutic applications, particularly in the treatment of neurological disorders.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane core with an oxabicyclic structure, which contributes to its distinct physicochemical properties. The presence of a fluorophenyl thioether moiety enhances its lipophilicity and may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C12H14FNO2S |
Molecular Weight | 253.31 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurological pathways. Preliminary studies suggest that it may act as a modulator of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission, which is beneficial in treating conditions such as anxiety and epilepsy.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines associated with neurological disorders. For instance:
- Neuroprotective Effects : The compound showed protective effects against oxidative stress-induced cell death in neuronal cell cultures.
- GABA Receptor Modulation : Electrophysiological studies indicated that the compound enhances GABAergic transmission, leading to increased inhibitory postsynaptic currents.
In Vivo Studies
Animal model studies have been conducted to evaluate the therapeutic potential of this compound:
-
Anxiety Models : In rodent models of anxiety, administration of the compound resulted in reduced anxiety-like behavior, as evidenced by increased time spent in open arms during elevated plus maze tests.
Study Type Observation Elevated Plus Maze Increased open arm time Forced Swim Test Decreased immobility time - Anticonvulsant Activity : The compound was evaluated in seizure models, showing a significant reduction in seizure frequency compared to control groups.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2S/c14-9-1-3-12(4-2-9)18-8-13(16)15-6-11-5-10(15)7-17-11/h1-4,10-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHPRZZDYGKXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.